tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate
Description
tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and two distinct substituents at the 3-position: a 3-amino-2-hydroxypropyl chain and an aminomethyl group. This structure combines hydrophilic (amino, hydroxyl) and hydrophobic (tert-butyl) moieties, making it a versatile intermediate in pharmaceutical synthesis.
Properties
Molecular Formula |
C14H29N3O3 |
|---|---|
Molecular Weight |
287.40 g/mol |
IUPAC Name |
tert-butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H29N3O3/c1-13(2,3)20-12(19)17-6-4-5-14(9-16,10-17)7-11(18)8-15/h11,18H,4-10,15-16H2,1-3H3 |
InChI Key |
OPNKQJTYMKASIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC(CN)O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine with tert-butyl chloroformate in the presence of a base to form the tert-butyl piperidine-1-carboxylate intermediate. This intermediate can then undergo further reactions with appropriate reagents to introduce the 3-amino-2-hydroxypropyl and aminomethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino groups may produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of piperidine derivatives on biological systems. Its ability to interact with biological molecules makes it a useful tool in the investigation of biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor to drugs that target specific receptors or enzymes in the body.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural features are compared below with analogs identified in the evidence.
Structural and Functional Group Analysis
Stability and Pharmacokinetic Considerations
- The hydroxyl group may facilitate hydrogen bonding with biological targets, a feature absent in CAS 1235439-55-0 and 530116-33-7, which could enhance target affinity but reduce metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
